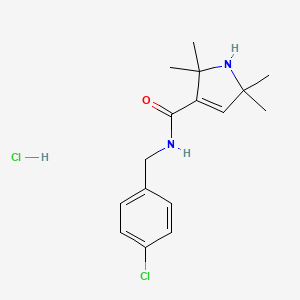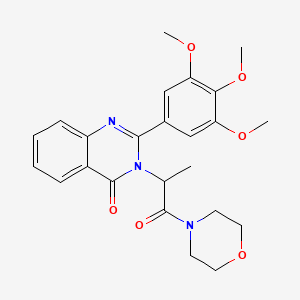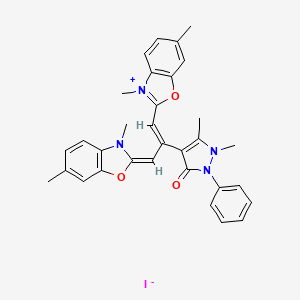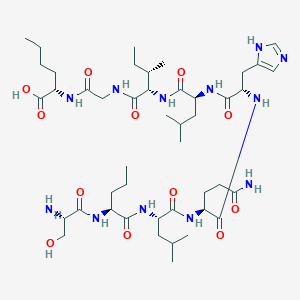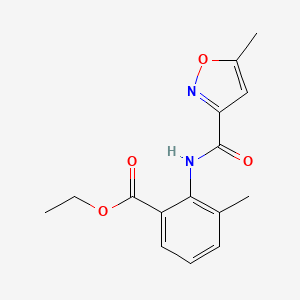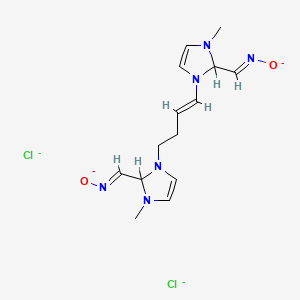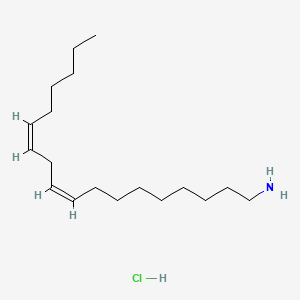
Streptidine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Streptidine sulfate is a chemical compound derived from the degradation of streptomycin, an aminoglycoside antibiotic. Streptomycin is produced by the actinomycete Streptomyces griseus and is known for its effectiveness against a variety of bacterial infections, including tuberculosis . This compound is one of the degradation products formed when streptomycin undergoes acid hydrolysis .
準備方法
Synthetic Routes and Reaction Conditions
Streptidine sulfate can be prepared by treating streptomycin or dihydrostreptomycin with 1 N sulfuric acid for three days . The compound is then recrystallized from a hot aqueous solution to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound involves the fermentation of Streptomyces griseus to produce streptomycin, followed by acid hydrolysis to obtain streptidine . The process requires careful control of reaction conditions to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
Streptidine sulfate undergoes several types of chemical reactions, including:
Oxidation: Streptidine can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups present in streptidine.
Substitution: Streptidine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学的研究の応用
Streptidine sulfate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its role in the degradation of streptomycin and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a degradation product of streptomycin.
Industry: Utilized in the production of antibiotics and other pharmaceuticals
作用機序
Streptidine sulfate exerts its effects by interacting with various molecular targets and pathways. It is known to bind to ribosomal subunits, inhibiting protein synthesis in bacteria . This mechanism is similar to that of streptomycin, which also targets ribosomal subunits to exert its antibacterial effects .
類似化合物との比較
Streptidine sulfate can be compared with other similar compounds, such as:
Streptobiosamine: Another degradation product of streptomycin.
Maltol: Formed during the alkaline hydrolysis of streptomycin.
Mannosidostreptomycin: A less abundant form of streptomycin.
Uniqueness
This compound is unique due to its specific formation from the acid hydrolysis of streptomycin and its distinct chemical properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other degradation products .
特性
CAS番号 |
6160-27-6 |
|---|---|
分子式 |
C8H20N6O8S |
分子量 |
360.35 g/mol |
IUPAC名 |
2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H18N6O4.H2O4S/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16;1-5(2,3)4/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4)/t1-,2+,3?,4+,5-,6?; |
InChIキー |
JXOXNSAQCGKPLP-OIGVXLFISA-N |
異性体SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N.OS(=O)(=O)O |
正規SMILES |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




